molecular formula C17H21FN4O B15114248 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B15114248
M. Wt: 316.4 g/mol
InChI Key: ACWAVHBCBUWIPJ-UHFFFAOYSA-N
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Description

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-fluoro-4-methoxyphenylmethyl group and a 5-methylpyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine intermediate: The piperazine ring is first synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution with 3-fluoro-4-methoxyphenylmethyl group: The piperazine intermediate is then reacted with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-fluoro-4-methoxyphenylmethyl group.

    Coupling with 5-methylpyrimidine: The final step involves coupling the substituted piperazine with 5-methylpyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3-Chloro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
  • 4-{4-[(3-Fluoro-4-ethoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
  • 4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-ethylpyrimidine

Uniqueness

4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is unique due to the specific combination of the 3-fluoro-4-methoxyphenylmethyl group and the 5-methylpyrimidine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H21FN4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C17H21FN4O/c1-13-10-19-12-20-17(13)22-7-5-21(6-8-22)11-14-3-4-16(23-2)15(18)9-14/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

ACWAVHBCBUWIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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